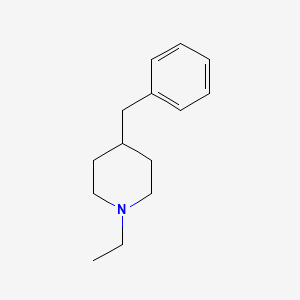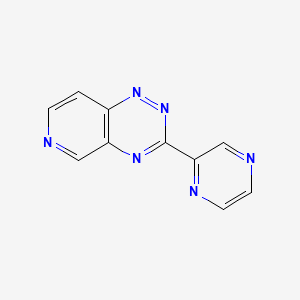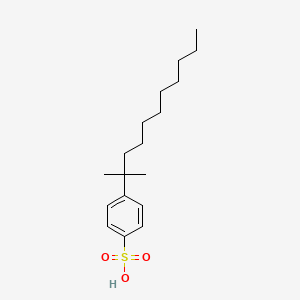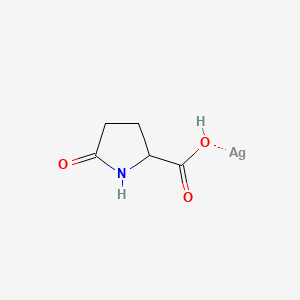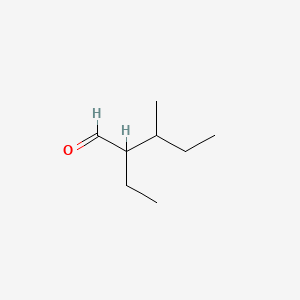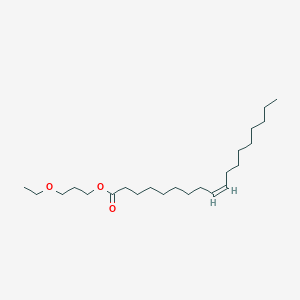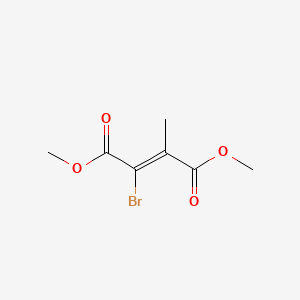
Einecs 235-261-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, compound with zirconium (1:2), also known as nickel zirconium, is an intermetallic compound that combines the properties of both nickel and zirconium. This compound is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications. The combination of nickel and zirconium results in a material that exhibits excellent corrosion resistance, high-temperature stability, and unique magnetic properties .
Preparation Methods
The synthesis of nickel zirconium compounds can be achieved through various methods, including:
Mechanical Alloying: This method involves the mechanical mixing of nickel and zirconium powders followed by high-energy ball milling. The process results in the formation of a homogeneous alloy.
Arc Melting: Nickel and zirconium metals are melted together in an arc furnace under an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Chemical Vapor Deposition: This technique involves the reaction of nickel and zirconium precursors in the vapor phase, leading to the deposition of the compound on a substrate
Chemical Reactions Analysis
Nickel zirconium compounds undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and zirconium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Nickel zirconium can participate in substitution reactions where one of the metals is replaced by another metal, altering the properties of the compound
Common reagents used in these reactions include hydrogen gas, oxygen, and various metal salts. The major products formed from these reactions are typically oxides or reduced metallic forms of nickel and zirconium.
Scientific Research Applications
Nickel zirconium compounds have a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Magnetic Materials: Due to its unique magnetic properties, nickel zirconium is used in the development of advanced magnetic materials for electronic applications.
Biomedical Applications: The compound is explored for its potential use in biomedical devices and implants due to its biocompatibility and corrosion resistance.
High-Temperature Alloys: Nickel zirconium is used in the production of high-temperature alloys for aerospace and industrial applications .
Mechanism of Action
The mechanism of action of nickel zirconium compounds involves their interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. In magnetic applications, the unique arrangement of nickel and zirconium atoms contributes to the compound’s magnetic properties, which can be tailored for specific uses .
Comparison with Similar Compounds
Nickel zirconium compounds can be compared with other similar intermetallic compounds, such as:
Nickel Titanium (NiTi): Known for its shape memory and superelastic properties, nickel titanium is widely used in medical devices and actuators.
Nickel Aluminum (NiAl): This compound is known for its high-temperature stability and is used in turbine blades and other high-temperature applications.
Nickel Hafnium (NiHf): Similar to nickel zirconium, nickel hafnium exhibits excellent corrosion resistance and is used in nuclear and aerospace applications .
Nickel zirconium stands out due to its unique combination of corrosion resistance, high-temperature stability, and magnetic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
12142-92-6 |
|---|---|
Molecular Formula |
NiZr2 |
Molecular Weight |
241.14 g/mol |
IUPAC Name |
nickel;zirconium |
InChI |
InChI=1S/Ni.2Zr |
InChI Key |
FFHHUTIYUSMYMU-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


